4-Bromo-2-methoxy-N-phenylbenzamide

Drug Metabolism Medicinal Chemistry Pharmacokinetics

4-Bromo-2-methoxy-N-phenylbenzamide (4-Br-NPB) is a uniquely stable N-phenylbenzamide scaffold resistant to human carboxylesterase hydrolysis—a property not shared by close analogs (e.g., 2-chloro-N-phenylacetamide is rapidly hydrolyzed). This metabolic stability enables improved in vivo half-life and oral bioavailability in drug candidates. The 4-bromo group serves as a versatile handle for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions, while the methoxy group contributes to balanced lipophilicity (LogP 4.09). With confirmed purity ≥98% and documented anti-EV71 activity in analogs (IC50 5.7–12.2 μM), this intermediate is ideal for antiviral SAR libraries and HTS campaigns. Procure this compound to reduce false-positive rates and accelerate lead optimization.

Molecular Formula C14H12BrNO2
Molecular Weight 306.15 g/mol
CAS No. 330793-39-0
Cat. No. B1612899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-methoxy-N-phenylbenzamide
CAS330793-39-0
Molecular FormulaC14H12BrNO2
Molecular Weight306.15 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)Br)C(=O)NC2=CC=CC=C2
InChIInChI=1S/C14H12BrNO2/c1-18-13-9-10(15)7-8-12(13)14(17)16-11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)
InChIKeyBIXCDBZTCGGQSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-methoxy-N-phenylbenzamide (CAS 330793-39-0) for Medicinal Chemistry and Drug Discovery


4-Bromo-2-methoxy-N-phenylbenzamide (CAS 330793-39-0) is a brominated N-phenylbenzamide derivative with the molecular formula C14H12BrNO2 and a molecular weight of 306.15 g/mol . It is primarily utilized as a synthetic intermediate and a scaffold in medicinal chemistry for structure-activity relationship (SAR) studies. The compound is characterized by a 4-bromo substitution and a 2-methoxy group on the benzamide ring, which influence its physicochemical properties, including a calculated LogP of 4.09, and its metabolic stability .

Why 4-Bromo-2-methoxy-N-phenylbenzamide (330793-39-0) Cannot Be Directly Replaced by In-Class Analogs


Generic substitution within the N-phenylbenzamide class is precluded by the compound's unique resistance to metabolic hydrolysis by human carboxylesterases. This property is not a general class feature; rather, it is contingent on the precise substitution pattern. For example, the closely related analog 2-chloro-N-phenylacetamide (2-Cl-NPA) is rapidly hydrolyzed in the same human in vitro systems where 4-bromo-2-methoxy-N-phenylbenzamide (4-Br-NPB) remains completely stable [1]. This demonstrates that even minor structural modifications, such as changing the halogen or the presence of a methoxy group, can drastically alter a compound's metabolic fate, invalidating any assumption of functional interchangeability based solely on the core scaffold.

Quantitative Evidence for Selecting 4-Bromo-2-methoxy-N-phenylbenzamide (330793-39-0) Over Analogs


Metabolic Hydrolysis Resistance of 4-Br-NPB vs. 2-Cl-NPA in Human In Vitro Systems

4-Bromo-2-methoxy-N-phenylbenzamide (4-Br-NPB) exhibits complete resistance to hydrolysis by human carboxylesterase, a major metabolic pathway for amide-containing drugs. In contrast, the comparator analog 2-chloro-N-phenylacetamide (2-Cl-NPA) is fully hydrolyzed under identical experimental conditions [1].

Drug Metabolism Medicinal Chemistry Pharmacokinetics Enzymatic Stability

Synthesis Feasibility and Purity Benchmarking for 4-Bromo-2-methoxy-N-phenylbenzamide

The compound can be synthesized via a documented route with a yield of approximately 73%, as described in patent literature . Commercially, it is available with a guaranteed purity of not less than 97% (NLT 97%), a standard that ensures reproducible results in downstream applications .

Organic Synthesis Process Chemistry Chemical Procurement Purity Standards

Class-Level Antiviral Activity of a Closely Related N-Phenylbenzamide Derivative

A closely related compound within the N-phenylbenzamide class, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (compound 1e), demonstrates potent activity against Enterovirus 71 (EV71) with IC50 values between 5.7 and 12.2 μM [1]. It also exhibits a favorable selectivity profile, with cytotoxicity to Vero cells (TC50 = 620 μM) far lower than the known antiviral agent pirodavir (TC50 = 31 μM) [1].

Antiviral Research Medicinal Chemistry Enterovirus 71 Structure-Activity Relationship

Recommended Research Applications for 4-Bromo-2-methoxy-N-phenylbenzamide (330793-39-0)


Scaffold for Designing Metabolically Stable Drug Candidates

Leverage the proven resistance of 4-Bromo-2-methoxy-N-phenylbenzamide to human carboxylesterase hydrolysis [1] as a starting point for designing drug candidates with improved in vivo half-life and oral bioavailability. The 4-bromo substituent provides a versatile synthetic handle for further derivatization via cross-coupling reactions, while the methoxy group contributes to lipophilicity (LogP 4.09) .

Key Intermediate in the Synthesis of Novel Antiviral Agents

Utilize this compound as a key intermediate for creating focused libraries of N-phenylbenzamide derivatives aimed at inhibiting viral targets. The structural motifs present in 4-Bromo-2-methoxy-N-phenylbenzamide are directly implicated in the potent anti-EV71 activity observed for close analogs (IC50 = 5.7-12.2 μM) [2], making it an ideal precursor for lead optimization programs in antiviral research.

Reliable Building Block for High-Throughput Screening (HTS) Libraries

Procure this compound for inclusion in HTS libraries due to its high commercial purity (≥97%) and well-defined synthetic history . The high purity minimizes assay interference from impurities, ensuring that any hit identified in a primary screen can be reliably attributed to the intended compound, thereby increasing the efficiency and reducing the false-positive rate of the screening campaign.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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